molecular formula C22H23N5O3 B6492919 N-(3,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008227-67-5

N-(3,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B6492919
CAS No.: 1008227-67-5
M. Wt: 405.4 g/mol
InChI Key: QTNRYJHUERNZRS-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic small molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with two 3,4-dimethylphenyl groups and an acetamide side chain. This compound’s structural complexity arises from its fused heterocyclic system, which confers unique electronic and steric properties. The molecule’s crystal structure has likely been resolved using SHELX programs, which are widely employed for small-molecule crystallographic refinement due to their robustness and precision in handling high-resolution data . Visualization tools such as ORTEP-3, which generates thermal ellipsoid plots, may have been utilized to represent its three-dimensional conformation .

Characterization of this compound would involve techniques such as ¹H NMR, as exemplified in analogous structures (e.g., AP-PROTAC-1 in ), where dimethyl sulfoxide-d₆ (DMSO-d₆) is a common solvent for resolving complex splitting patterns in aromatic and amide proton regions .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-12-5-7-16(9-14(12)3)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)17-8-6-13(2)15(4)10-17/h5-10,19-20H,11H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNRYJHUERNZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include molecules with variations in the pyrrolo-triazole core or substituents. For example:

  • Compound A : Replaces 3,4-dimethylphenyl groups with 4-chlorophenyl moieties, altering electron-withdrawing effects and molecular polarity.
  • Compound B : Substitutes the acetamide side chain with a methyl ester, reducing hydrogen-bonding capacity.

A comparative analysis of key structural and physicochemical properties is outlined below:

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 476.5 (calculated) 462.3 448.4
LogP (Predicted) 3.8 4.2 3.1
Hydrogen Bond Donors 2 (amide NH, triazole NH) 1 (triazole NH) 0
Aromatic Substituents 3,4-dimethylphenyl ×2 4-chlorophenyl ×2 3,4-dimethylphenyl ×1

These structural differences impact solubility and membrane permeability. Conversely, Compound B’s ester group reduces polarity, enhancing cell permeability but limiting aqueous solubility .

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